Ribavirin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble

Water-soluble

Slightly soluble in alcohol.

In water, 142 mg/mL at 25 °C

3.32e+01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Ribavirin in Antiviral Therapy

Ribavirin is a broad-spectrum antiviral medication with a long history of use in scientific research. It acts by interfering with viral replication in various ways []. Here's a breakdown of its established applications:

Hepatitis C Virus (HCV) Treatment

Ribavirin has been a cornerstone treatment for chronic HCV infection for many years. It's typically used in combination with pegylated interferon alpha []. The exact mechanism of action against HCV is still under investigation, but it's believed to involve inhibiting viral RNA synthesis and viral protein production [].

Important Note

With the development of highly effective direct-acting antivirals (DAAs), the role of ribavirin in HCV treatment has diminished. DAAs offer shorter treatment durations and fewer side effects compared to ribavirin-based regimens [].

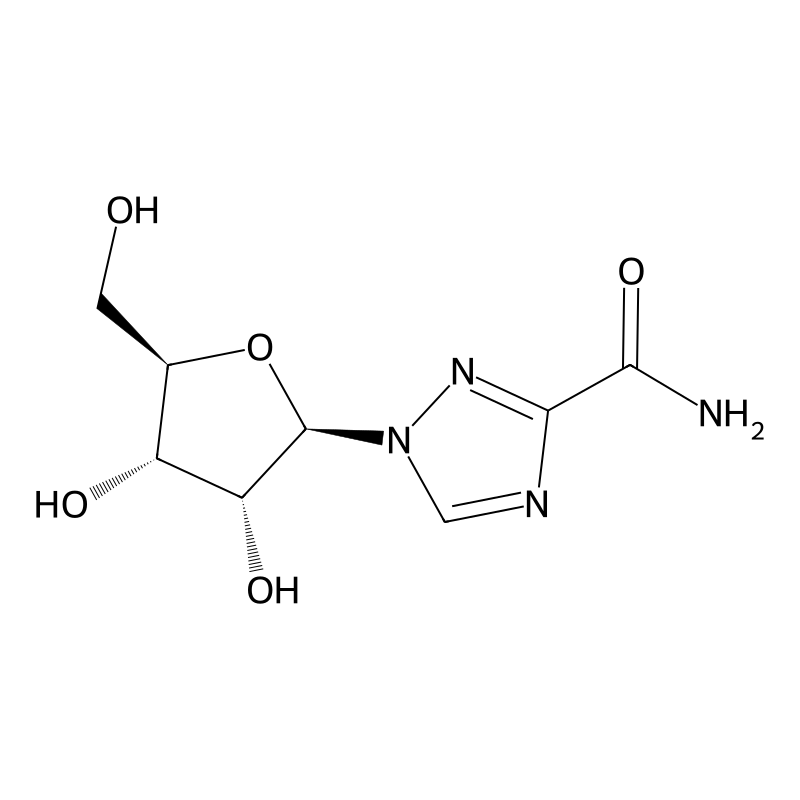

Ribavirin is an antiviral medication primarily used to treat viral infections, particularly those caused by RNA viruses. Its chemical structure is represented by the formula C₈H₁₂N₄O₅, and it is classified as a nucleoside analog. Ribavirin acts as a prodrug, which means it requires metabolic conversion within the body to exert its therapeutic effects. Upon activation, it resembles purine nucleotides, allowing it to interfere with viral RNA synthesis and mRNA capping, thereby inhibiting viral replication and promoting hypermutation in viral genomes .

Ribavirin's antiviral action is not fully understood but likely involves multiple mechanisms. It can interfere with viral RNA synthesis by competing with guanosine triphosphate (GTP) for incorporation into viral RNA chains []. Additionally, it may increase the mutation rate of the virus, hindering its replication [].

Decomposition

Physical and Chemical Properties

Ribavirin undergoes several chemical transformations after administration. Initially, it is phosphorylated by adenosine kinase to form ribavirin monophosphate, which can further convert to ribavirin diphosphate and ribavirin triphosphate. The triphosphate form is crucial for its antiviral activity as it inhibits RNA-dependent RNA polymerase and competes with natural nucleotides during viral RNA synthesis . Additionally, ribavirin can induce an "error catastrophe" in RNA viruses by increasing the mutation rate of their genomes, leading to the production of defective virions that cannot replicate effectively .

Ribavirin exhibits broad-spectrum antiviral activity against various RNA and DNA viruses. It is particularly effective against the hepatitis C virus, respiratory syncytial virus, and certain hemorrhagic fever viruses such as Ebola and Hanta viruses. The drug's mechanism of action includes:

- Inhibition of Viral Replication: By mimicking purine nucleotides, ribavirin disrupts RNA metabolism essential for viral replication.

- Induction of Hypermutation: Ribavirin's incorporation into viral RNA leads to mutations that can be lethal to the virus.

- Modulation of Immune Response: It may enhance interferon-induced gene expression, contributing to its antiviral effects .

Ribavirin can be synthesized through several methods, typically involving the construction of its triazole ring and ribose sugar moiety. One common synthetic route includes:

- Formation of the Triazole Ring: Starting from appropriate precursors such as 1,2,4-triazole derivatives.

- Attachment of Ribose Sugar: This involves glycosylation reactions where the triazole derivative is reacted with ribose or ribofuranosyl derivatives under acidic or basic conditions.

- Purification: The final product is purified through crystallization or chromatography techniques.

The synthesis can also be optimized using various catalysts or reagents to improve yield and purity .

Ribavirin is utilized in several therapeutic contexts:

- Hepatitis C Treatment: Often used in combination with interferon or direct-acting antivirals.

- Respiratory Syncytial Virus Infection: Administered in severe cases, especially in infants.

- Viral Hemorrhagic Fevers: Investigated for use in outbreaks caused by viruses like Ebola.

Despite its efficacy, ribavirin is rarely used alone due to its potential side effects and the emergence of newer antiviral agents .

Ribavirin has been studied for its interactions with various drugs and biological systems:

- With Interferons: Ribavirin enhances the antiviral effects of interferons when used in combination therapy for hepatitis C.

- With Nucleoside Analogues: Caution is advised when combining ribavirin with other nucleoside analogues due to increased risk of toxicity .

- Inhibition of Enzymes: Ribavirin inhibits inosine monophosphate dehydrogenase, leading to decreased intracellular guanosine levels which can affect cellular metabolism and immune responses .

Several compounds share structural or functional similarities with ribavirin. Here are a few notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Acyclovir | Purine analog | Primarily effective against herpesviruses |

| Sofosbuvir | Nucleotide analog | Directly inhibits hepatitis C virus polymerase |

| Zidovudine | Nucleoside analog | Used primarily for HIV treatment |

| Tenofovir | Nucleotide analog | Effective against HIV and hepatitis B viruses |

Ribavirin's uniqueness lies in its ability to induce hypermutation in RNA viruses while also being a broad-spectrum antiviral agent. In contrast, other similar compounds tend to target specific viral families or mechanisms more selectively .

Ribavirin monophosphate functions as a competitive inhibitor of inosine monophosphate dehydrogenase, the rate-limiting enzyme in de novo guanosine monophosphate synthesis [1] [2] [3]. The inhibition dynamics are characterized by poor substrate recognition, with ribavirin displaying a substantially elevated kinetic constant of 540 micrometers and a reduced catalytic rate of 1.8 per minute compared to the natural substrate adenosine [4] [5] [6]. This results in a 1,200-fold reduction in catalytic efficiency relative to adenosine, indicating that ribavirin is a suboptimal substrate for adenosine kinase.

The cellular conversion of ribavirin to its active metabolite ribavirin monophosphate occurs primarily through adenosine kinase, though cytosolic 5-prime-nucleotidase II has been identified as an alternative phosphorylation pathway [4] [6]. The phosphorylation process demonstrates tissue-specific kinetics, with intracellular accumulation reaching half-maximum concentrations after 267 minutes in erythrocytes compared to 210-245 minutes in nucleated cells [7] [8]. Following phosphorylation, ribavirin monophosphate directly inhibits inosine monophosphate dehydrogenase activity, resulting in concentration-dependent depletion of intracellular guanosine triphosphate pools.

The guanosine triphosphate pool depletion exhibits a strong linear correlation with antiviral activity across multiple virus families, with correlation coefficients of 0.966 for flaviviruses and 0.885 for paramyxoviruses [1] [2] [3]. Complete guanosine triphosphate depletion occurs at ribavirin concentrations of 100 micrograms per milliliter, effectively disrupting viral protein synthesis and genome replication. Secondary effects include indirect inhibition of adenylosuccinate synthetase due to guanosine triphosphate depletion, as guanosine triphosphate serves as an obligatory cofactor in inosine monophosphate to succinyl adenosine monophosphate conversion [9] [10].

Viral RNA Polymerase Interaction Mechanisms

Ribavirin triphosphate demonstrates direct binding affinity to viral RNA-dependent RNA polymerase active sites, exhibiting higher binding constants than natural nucleotide substrates [11] [12] [13]. The molecular basis of polymerase interaction involves the unique base-pairing capability of ribavirin, which can form hydrogen bonds with both cytidine and uridine through rotational flexibility of the triazole carboxamide group [14] [15] [16]. This ambiguous base-pairing property enables ribavirin incorporation at both cytidine-templated and uridine-templated positions during viral RNA synthesis.

Nucleotide incorporation efficiency is significantly reduced compared to natural substrates, with approximately 50-fold decreased incorporation rates [12] [17] [13]. Despite reduced efficiency, incorporated ribavirin triphosphate causes substantial alterations in viral RNA polymerase function. Templates containing ribavirin support both cytidine monophosphate and uridine monophosphate incorporation with equivalent efficiency during subsequent replication rounds, leading to the generation of transition mutations [12] [18].

The mutagenic effect produces a characteristic mutation spectrum dominated by cytidine-to-uridine and guanosine-to-adenosine transitions, with mutation frequencies reaching 4.4-12.0 per 10,000 nucleotides under therapeutic concentrations [19] [20] [21]. Ribavirin incorporation also causes significant RNA elongation blockade, with 60-80% of incorporation events resulting in premature transcription termination [12] [18]. These combined effects position viral populations at the edge of their error threshold, where a 9.7-fold increase in mutagenesis results in 99.3% loss of viral genome infectivity [19] [22] [23].

Resistance to ribavirin-induced mutagenesis can emerge through specific amino acid substitutions in viral polymerases, most notably the G64S mutation in the fingers domain [14] [18] [24]. This single amino acid change increases polymerase fidelity, effectively counteracting the mutagenic pressure imposed by ribavirin. Structural analysis reveals that resistance mutations alter template RNA positioning within the polymerase active site, reducing ribavirin triphosphate incorporation while maintaining normal replication function [15] [18].

Immunomodulatory Signaling Pathways

Ribavirin exerts profound immunomodulatory effects through multiple cellular signaling pathways, fundamentally altering cytokine production patterns and immune cell function. The compound demonstrates preferential enhancement of type 1 cytokine responses, including interleukin-2, interferon-gamma, and tumor necrosis factor-alpha, with increases of up to 25-fold in antigen-specific T cell responses [25] [26] [27] [28]. This enhancement occurs at both transcriptional and post-transcriptional levels, resulting in sustained elevation of type 1 cytokine production.

Conversely, ribavirin significantly suppresses type 2 cytokine responses, achieving up to 97% inhibition of interleukin-4, interleukin-5, and interleukin-10 production at therapeutic concentrations [29] [30] [31] [32]. This selective inhibition is dose-dependent and occurs through direct effects on T helper cell activation pathways rather than general cellular toxicity. The resulting shift in cytokine balance promotes T helper 1 dominance over T helper 2 responses, fundamentally altering the immune landscape toward enhanced cellular immunity.

Ribavirin potentiates interferon-stimulated gene expression through amplification of the JAK-STAT signaling pathway [33] [34] [35] [36]. Treatment with ribavirin enhances STAT1 and STAT3 phosphorylation, leading to synergistic induction of interferon regulatory factors 7 and 9, myxovirus resistance protein A, and STAT1 [34] [37] [38]. The combination of ribavirin with interferon-alpha produces 80-fold increases in interferon regulatory factor 9 expression, substantially exceeding the effects of either agent alone. This synergistic enhancement represents a novel mechanism independent of viral incorporation and contributes significantly to antiviral efficacy.

Regulatory T cell function is specifically targeted by ribavirin through suppression of interleukin-10 production and inhibition of forkhead box P3 expression [39] [40] [41]. These effects result in reversal of regulatory T cell-mediated suppression of effector T cell responses, further promoting type 1 immunity. The immunomodulatory effects demonstrate tissue specificity, with differential responses observed in various cell types and anatomical locations [30] [42] [32].

Error Catastrophe Induction in Viral Genomes

Error catastrophe represents the ultimate consequence of ribavirin-induced mutagenesis, occurring when viral mutation rates exceed the tolerable threshold for maintaining genetic information [19] [20] [43]. The critical mutation frequency threshold has been precisely determined at 20.8 mutations per 10,000 nucleotides, beyond which viral populations experience catastrophic loss of infectivity [19] [20] [43]. This threshold represents the point where the accumulation of deleterious mutations exceeds the virus population's capacity for genetic complementation and repair.

Lethal mutagenesis induction by ribavirin has been directly demonstrated through molecular analysis of viral populations subjected to increasing drug concentrations [19] [22] [23]. A 9.7-fold increase in mutagenesis results in 99.3% loss of viral genome infectivity within a single replication cycle, providing definitive evidence that error catastrophe is the primary mechanism of antiviral action. The relationship between mutation frequency and viral viability follows a steep exponential decline, confirming that RNA viruses exist precariously close to their error threshold under normal replication conditions.

Quasispecies structure analysis reveals that error catastrophe does not result in complete loss of genetic diversity [43] [44]. At the lethal threshold, approximately 57% of viral genomes retain wild-type sequences, indicating that error catastrophe involves selective pressure against viable variants rather than random mutagenesis. This selective pressure is enhanced by the biased mutation spectrum produced by ribavirin, which favors specific transition types that are particularly deleterious to viral function.

Viral populations can evolve resistance to error catastrophe through multi-step adaptation processes involving sequential incorporation of amino acid substitutions in viral polymerases [18] [45]. The resistance evolution pathway typically involves M296I, P44S, and P169S substitutions that collectively alter ribavirin triphosphate pairing behavior while maintaining overall polymerase function. However, this resistance comes at a significant fitness cost, and resistance can be overcome through combination with agents that prevent RNA recombination [16] [24]. The L420A mutation, which eliminates recombination capacity, renders even high-fidelity polymerase variants susceptible to error catastrophe, demonstrating the critical role of recombination in viral survival under mutagenic pressure.

| Mechanism | Primary Target | Quantitative Effect | Biological Outcome |

|---|---|---|---|

| IMP Dehydrogenase Inhibition | Guanine nucleotide synthesis | 100% GTP depletion at 100 μg/ml | Disrupted viral protein synthesis |

| RNA Polymerase Interaction | Viral replication machinery | 50-fold reduced incorporation efficiency | Mutagenic RNA synthesis |

| Error Catastrophe Induction | Viral genome integrity | 99.3% infectivity loss at threshold | Population extinction |

| Immunomodulatory Effects | Host immune responses | 25-fold cytokine enhancement | Enhanced antiviral immunity |

Purity

Physical Description

Solid

Color/Form

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

-1.85 (LogP)

log Kow = -1.85

-2.6

Odor

Decomposition

Appearance

Melting Point

174-176 °C

166-168 °C (aq ethanol); 174-176 °C (ethanol).

174 - 176 °C

Storage

UNII

GHS Hazard Statements

H317 (47.75%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (48.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (57.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (57.66%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (49.55%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (49.55%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (47.75%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (47.75%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Rebetol is indicated in combination with other medicinal products for the treatment of chronic hepatitis C (CHC) in adults. Rebetol is indicated in combination with other medicinal products for the treatment of chronic hepatitis C (CHC) for paediatric patients (children 3 years of age and older and adolescents) not previously treated and without liver decompensation.

Ribavirin Teva Pharma B. V. is indicated in combination with other medicinal products for the treatment ofchronic hepatitis C (CHC) in adults (see sections 4. 2, 4. 4, and 5. 1). Ribavirin Teva Pharma B. V. is indicated in combination with other medicinal products for the treatment ofchronic hepatitis C (CHC) for paediatric patients (children 3 years of age and older and adolescents) notpreviously treated and without liver decompensation (see sections 4. 2, 4. 4 and 5. 1).

Ribavirin Teva is indicated for the treatment of chronic hepatitis C virus (HCV) infection in adults, children 3 years of age and older and adolescents and must only be used as part of a combination regimen with interferon alfa-2b. Ribavirin monotherapy must not be used. There is no safety or efficacy information on the use of Ribavirin with other forms of interferon (i. e. not alfa-2b). Naïve patients Adult patients Ribavirin Teva is indicated, in combination with interferon alfa-2b, for the treatment of adult patients with all types of chronic hepatitis C except genotype 1, not previously treated, without liver decompensation, with elevated alanine aminotransferase (ALT), who are positive for hepatitis C viral ribonucleic acid HCV-RNA. Paediatric patients (children 3 years of age and older and adolescents) Ribavirin Teva is indicated, in a combination regimen with interferon alfaÂ2b, for the treatment of children and adolescents 3 years of age and older, who have all types of chronic hepatitis C except genotype 1, not previously treated, without liver decompensation, and who are positive for HCV-RNA. When deciding not to defer treatment until adulthood, it is important to consider that the combination therapy induced a growth inhibition that may be irreversible in some patients. The reversibility of growth inhibition is uncertain. The decision to treat should be made on a case by case basis. Previous treatment failure patientsAdult patients Ribavirin Teva is indicated, in combination with interferon alfa-2b, for the treatment of adult patients with chronic hepatitis C who have previously responded (with normalisation of ALT at the end of treatment) to interferon alpha monotherapy but who have subsequently relapsed.

Ribavirin Mylan is indicated for the treatment of chronic hepatitis C and must only be used as part of a combination regimen with interferon alfa-2b (adults, children (three years of age and older) and adolescents). Ribavirin monotherapy must not be used. There is no safety or efficacy information on the use of ribavirin with other forms of interferon (i. e. not alfa-2b). Please refer also to the interferon alfa-2b summary of product characteristics (SmPC) for prescribing information particular to that product. Naïve patientsAdult patientsRibavirin Mylan is indicated, in combination with interferon alfa-2b, for the treatment of adult patients with all types of chronic hepatitis C except genotype 1, not previously treated, without liver decompensation, with elevated alanine aminotransferase (ALT), who are positive for serum hepatitis-C-virus (HCV) RNA. Children and adolescentsRibavirin Mylan is indicated, in a combination regimen with interferon alfa-2b, for the treatment of children and adolescents three years of age and older, who have all types of chronic hepatitis C except genotype 1, not previously treated, without liver decompensation, and who are positive for serum HCV RNA. When deciding to not to defer treatment until adulthood, it is important to consider that the combination therapy induced a growth inhibition. The reversibility of growth inhibition is uncertain. The decision to treat should be made on a case-by-case basis (see section 4. 4). Previously treatment-failure patientsAdult patientsRibavirin Mylan is indicated, in combination with interferon alfa-2b, for the treatment of adult patients with chronic hepatitis C who have previously responded (with normalisation of ALT at the end of treatment) to interferon alpha monotherapy but who have subsequently relapsed.

Ribavirin BioPartners is indicated for the treatment of chronic hepatitis-C-virus (HCV) infection in adults, children three years of age and older and adolescents and must only be used as part of a combination regimen with interferon alfa-2b. Ribavirin monotherapy must not be used. There is no safety or efficacy information on the use of ribavirin with other forms of interferon (i. e. not alfa-2b). Naïve patientsAdult patientsRibavirin BioPartners is indicated, in combination with interferon alfa-2b, for the treatment of adult patients with all types of chronic hepatitis C except genotype 1, not previously treated, without liver decompensation, with elevated alanine aminotransferase (ALT), who are positive for hepatitis C viral ribonucleic acid (HCV-RNA) (see section 4. 4)Children three years of age and older and adolescentsRibavirin BioPartners is intended for use, in a combination regimen with interferon alfa-2b, for the treatment of children three years of age and older and adolescents, who have all types of chronic hepatitis C except genotype 1, not previously treated, without liver decompensation, and who are positive for HCV-RNA. When deciding to not to defer treatment until adulthood, it is important to consider that the combination therapy induced a growth inhibition. The reversibility of growth inhibition is uncertain. The decision to treat should be made on a case by case basis (see section 4. 4). Previous-treatment-failure patientsAdult patientsRibavirin BioPartners is indicated, in combination with interferon alfa-2b, for the treatment of adult patients with chronic hepatitis C who have previously responded (with normalisation of ALT at the end of treatment) to interferon alfa monotherapy but who have subsequently relapsed (see section 5. 1).

Cotronak is indicated for the treatment of chronic hepatitis C and must only be used as part of a combination regimen with peginterferon alfa-2b or interferon alfa-2b. Cotronak monotherapy must not be used. There is no safety or efficacy information on the use of Cotronak with other forms of interferon (i. e. , not alfa-2b). Please refer also to the peginterferon alfa-2b or interferon alfa-2b Summary of Product Characteristics (SPC) for prescribing information particular to that product.

Treatment of chronic viral hepatitis C

Livertox Summary

Drug Classes

Therapeutic Uses

Antiviral

Oral and intravenous ribavirin are used in the treatment of Lassa fever and as post-exposure prophylaxis in contacts at hgh risk. It may be similarly effective with other viral hemorrhagic fevers, including hemorrhagic fever with renal syndrome, Crimean-Congo hemorrhagic fever, and Rift Valley fever. /NOT included in US product labeling/

Ribavirin inhalation solution is used as a secondary agent in the treatment of influenza A and B in young adults when treatment is started early (eg, within 24 hours of initial symptoms) in the course of the disease. /NOT included in US product labeling/

Ribavirin inhalation solution is for the treatment of severe lower respiratory tract infections (including bronchiolitis and pneumonia) caused by respiratory syncytial virus (RSV) in hospitalized infants and young children who are at high risk for severe or complicated RSV infection; this category includes premature infants and infants with structural or physiologic cardiopulmonary disorder, bronchopulmonary dysplasia, immunodeficiency, or imminent respiratory failure. Ribavirin is indicated in the treatment of RSV infections in infants requiring mechanical ventilator assistance. /Included in US product labeling/

Pharmacology

Ribavirin is a synthetic nucleoside analog of ribofuranose with activity against hepatitis C virus and other RNA viruses. Ribavirin is incorporated into viral RNA, thereby inhibiting viral RNA synthesis, inducing viral genome mutations, and inhibiting normal viral replication.

MeSH Pharmacological Classification

ATC Code

J05AB04

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AP - Antivirals for treatment of hcv infections

J05AP01 - Ribavirin

Mechanism of Action

The exact mechanism of action of the antiviral activity of ribavirin has not been fully elucidated, but the drug appears to exert its antiviral activity by interfering with RNA and DNA synthesis and subsequently inhibiting protein synthesis and viral replication. The antiviral activity of the drug results principally in an intracellular virustatic effect in cells infected with ribavirin sensitive RNA or DNA viruses; however, specific mechanisms of action of the drug may vary depending on the virus. In virus infected cells in vitro, ribavirin generally exhibits a greater affinity for inhibition of viral DNA and RNA synthesis than cellular (host cell) DNA and RNA synthesis. However, in vesicular stomatitis virus infected cells in vitro, the drug appeared to exhibit a greater affinity for inhibition of cellular than viral RNA synthesis. Inhibition of cellular RNA synthesis usually occurs only at in vitro concentrations higher than those necessary for inhibition of cellular DNA synthesis.

The antiviral activity of ribavirin appears to depend principally on intracellular conversion of the drug to ribavirin-5'-triphosphate and -monophosphate. Ribavirin-5'-diphosphate exhibits minimal antiviral activity compared with the monophosphate or triphosphate. Ribavirin is readily absorbed across the cellular plasma membrane, probably via a nucleoside transport mechanism. The drug is then converted via cellular enzymes to deribosylated ribavirin (the 1,2,4-triazole-3-carboxamide) and phosphorylated to ribavirin-5'-monophosphate, -diphosphate, and -triphosphate. Phosphorylation of ribavirin occurs principally in virus infected cells, but also occurs in uninfected cells. Ribavirin is converted to ribavirin-5'-monophosphate via adenosine kinase; the monophosphate is phosphorylated to the diphosphate and triphosphate via other cellular enzymes, including adenosine kinase. The enzyme deoxyadenosine kinase may also participate in the phosphorylation of ribavirin. Formation of ribavirin-5'-monophosphate appears to be the rate limiting step in the formation of ribavirin-5'-triphosphate. The extent of phosphorylation of ribavirin by both uninfected and virus-infected cells in vitro is directly related to the extracellular (eg, in the culture medium) concentration of the drug. Ribavirin-5'-triphosphate is the principal intracellular form of the drug,with only approximately 4 and 12% of the phosphorylated metabolites present as ribavirin-5'-diphosphate and -monophosphate, respectively. Transit of the drug out of cells appears to occur only after dephosphorylation via phosphatases.

In vitro studies with influenza virus indicate that ribavirin-5'-triphosphate functions as a preferential inhibitor of viral RNA polymerase. Ribavirin-5'-triphosphate competes with adenosine-5'-triphosphate and guanosine-5'-triphosphate for viral RNA polymerase. Inhibition of cellular (host cell) RNA polymerase reportedly is minimal and reversible. In vitro studies with influenza virus have shown that ribavirin-5'-triphosphate also inhibits viral replication by inhibiting guanylyltransferase and methyltransferase, enzymes necessary for the addition of guanosine triphosphate to the 5' terminus ("cap") of viral messenger RNA (mRNA), and by competing with guanosine for incorporation into the 5' terminus of viral mRNA. Although the rate of synthesis of mRNA does not appear to be affected, the efficiency of translation of mRNA inviral replication is decreased by about 80%. Viruses in which the 5' mRNA terminus is naturally absent (eg, poliovirus) are generally not substantially inhibited by ribavirin.

In vitro studies indicate that ribavirin inhibits phosphorylation of thymidine at drug concentrations of 2 umol/L (0.5 ug/mL) and that DNA synthesis is inhibited only at drug concentrations of 200 umol/L (50 ug/mL). Unlike acyclovir, ribavirin appears to be incorporated minimally, if at all, into growing chains of DNA and RNA. In vitro studies with vaccinia virus have shown that the virus DNA fails to coat in the presence of ribavirin, resulting in incomplete viral particles.

At lower dosages, stimulation of antibody formation against some viruses has been reported. The drug has been shown to stimulate T cells (T-lymphocytes) indirectly by inhibiting splenic suppressor cells and to produce a dose dependent inhibition of antigen and mitogen induced proliferation of lymphocytes without affecting cell survival. In human infants, antibody formation against respiratory syncytial virus has decreased during therapy with ribavirin, but the clinical importance of this finding is not known. The drug has been shown to have little, if any, effect on antibody formation against influenza A or B or measles virus in infected patients. Decreases in antibody formation during viral infections may result from decreases in antigenic stimulation secondary to ribavirin-induced inhibition of viral replication or from a direct inhibition of antibody formation by the drug. Ribavirin may indirectly inhibit respiratory syncytial virus specific immunoglobulin E and histamine, which are increased in infants who have wheezing in association with respiratory syncytial virus infection, by decreasing respiratory syncytial virus and attendant antigenic stimulation.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The metabolites of ribavirin are renally excreted. After the oral administration of 600mg radiolabeled ribavirin, approximately 61% of the drug was detected in the urine and 12% was detected in the feces. 17% of administered dose was in unchanged form.

Ribavirin displays a large volume of distribution.

The total apparent clearance rate after a single oral dose administration of 1200 mg ribavirin is 26L/h.

Ribavirin is absorbed systemically from the respiratory tract following nasal and oral inhalation. The bioavailability of ribavirin administered via nasal and oral inhalation has not been determined but may depend on the method of drug delivery during nebulization (eg, oxygen hood, face mask, oxygen tent). At a constant flow rate, the amount of drug delivered to the respiratory tract theoretically is directly related to the concentration of nebulized drug solution and the duration of inhalation therapy. In addition, alterations in the method of aerosol delivery can affect the amount of drug reaching the respiratory tract. The fraction of an inhaled dose of ribavirin that is deposited in the respiratory tract during oral and nasal inhalation of a nebulized solution containing 190 ug/L using a small particle aerosol generator has been estimated to average about 70%, but the actual amount deposited depends on several factors including respiratory rate and tidal volume.

Peak plasma ribavirin concentrations generally appear to occur at the end of the inhalation period when the drug is inhaled orally and nasally using a small particle aerosol generator, and increase with increasing duration of the inhalation period. Following nasal and oral inhalation (via face mask) of 0.82 mg/kg/hr for 2.5 hr daily for 3 days in a limited number of pediatric patients, peak plasma ribavirin concentrations averaged 0.19 (range: 0.11-0.388) ug/mL. Peak plasma ribavirin concentrations averaged 0.275 (range: 0.21-0.35) or 1.1 (range: 0.45-2.18) ug/mL in a limited number of patients inhaling 0.82 mg/kg per hour for 5 or 8 hr daily, respectively, for 3 days, and averaged 1.7 (range: 0.38-3.58) ug/mL in a limited number of pediatric patients inhaling 0.82 mg/kg per hour via face mask, mist tent, or respirator for 20 hr daily for 5 days. Highest plasma concentrations for a given dosage of ribavirin appear to be achieved in patients receiving the drug from the aerosol generator via an endotracheal tube. ... Peak plasma ribavirin concentrations achieved with nasal and oral inhalation of usual dosages of the drug are less than concentrations that reportedly reduce respiratory syncytial virus plaque formation by 85-98%.

Concentrations of ribavirin achieved in respiratory tract secretions in patients inhaling the drug nasally and orally are likely to be substantially greater than those achieved in plasma. In a limited number of pediatric patients who received a nasally and orally inhaled ribavirin dose of 0.82 mg/kg per hour for 8 hr daily for 3 days, peak concentrations of the drug in respiratory tract secretions (from endotracheal tube) ranged from 250-1925 ug/mL. In pediatric patients who received 0.82 mg/kg per hour via nasal and oral inhalation for 20 hr daily for 5 days, ribavirin concentrations in respiratory tract secretions (from endotracheal tube) ranged from 313-28,250 ug/mL during therapy, with peak concentrations averaging 3075 (range: 313-7050) ug/mL at the end of therapy. Concentrations of ribavirin achieved in respiratory tract secretions via nasal and oral inhalation are likely to be substantially greater than concentrations necessary to inhibit plaque formation of susceptible strains of respiratory syncytial virus in vitro; however, because respiratory syncytial virus is found within virus infected cells in the respiratory tract, the manufacturer states that intracellular respiratory tract drug concentrations may be more closely related to plasma ribavirin concentrations than to those measured in respiratory tract secretions.

Ribavirin is rapidly absorbed following oral administration, with peak plasma concentrations of the drug occurring within 1-3 hr after multiple doses. However, the absolute bioavailability of ribavirin averages only 64% following oral administration because the drug undergoes first-pass metabolism.

For more Absorption, Distribution and Excretion (Complete) data for RIBAVIRIN (10 total), please visit the HSDB record page.

Metabolism Metabolites

Ribavirin is metabolized principally to deribosylated ribavirin (the 1,2,4-triazole-3-carboxamide), probably in the liver; the antiviral activity of 1,2,4-triazole-3-carboxamide against various RNA and DNA viruses is reportedly similar to ribavirin. The drug is also metabolized to 1,2,4-triazole-3-carboxylic acid. In vitro, ribavirin has been shown to be metabolized to ribavirin-5'-monophosphate, -diphosphate, and -triphosphate, principally by intracellular phosphorylation of the drug via adenosine kinase and other cellular enzymes. It is likely that phosphorylation in vivo is necessary for the antiviral activity of the drug. Ribavirin also undergoes phosphorylation in erythrocytes, principally to ribavirin-5'-triphosphate; approximately 81, 16, and 3% of drug metabolized in erythrocytes is present as ribavirin-5'-triphosphate, -diphosphate, and -monophosphate, respectively. It has been suggested that prolonged distribution of the drug in erythrocytes may result from minimal phosphatase activity in these cells with transit of the drug out of cells dependent on dephosphorylation via phosphatases.

Ribavirin has two pathways of metabolism: (i) a reversible phosphorylation pathway in nucleated cells; and (ii) a degradative pathway involving deribosylation and amide hydrolysis to yield a triazole carboxylic acid metabolite. Ribavirin and its triazole carboxamide and triazole carboxylic acid metabolites are excreted renally.

Wikipedia

Escitalopram

FDA Medication Guides

Ribavirin

TABLET;ORAL

ROCHE

08/11/2015

Rebetol

Ribavirin

CAPSULE;ORAL

SOLUTION;ORAL

MERCK SHARP DOHME

SCHERING

03/16/2022

Drug Warnings

Evidence of disease progression, such as hepatic inflammation and fibrosis, as well as prognostic factors for response. HCV genotype and viral load, should be considered when deciding to treat a pediatric patient. The benefits of treatment should be weighed against the safety findings observed for pediatric patients in clinical trials.

Worsening of respiratory function has occurred, sometimes suddenly, during ribavirin inhalation therapy in infants with RSV infections or in adults with chronic obstructive pulmonary disease (COPD) or asthma. In infants with underlying life-threatening conditions, inhalation of the drug has been associated with aggravation and worsening of respiratory function, apnea, and physical dependence on assisted respiration. In adults with COPD or asthma, therapy with the drug frequently has been associated with deterioration in pulmonary function, and dyspnea and chest soreness have occurred in several adults with asthma. Minor pulmonary function abnormalities have also been observed in healthy adults receiving ribavirin inhalation. Bronchospasm, pulmonary edema, hypoventilation, cyanosis, dyspnea, bacterial pneumonia, pneumothorax, apnea, atelectasis, and ventilator dependence also have been associated with ribavirin inhalation therapy. Several deaths that were characterized as possibly related to ribavirin inhalation therapy by the treating physician occurred in infants who experienced worsening respiratory status related to bronchospasm while receiving the drug.

Rash, erythema of the eyelids, and conjunctivitis have occurred in patients receiving ribavirin inhalation therapy. These effects usually resolve within hours after ribavirin therapy is discontinued. In addition, hearing disorders (e.g., hearing loss, tinnitus), vertigo, hypertriglyceridemia, and fatal and nonfatal pancreatitis have been observed in patients receiving ribavirin in conjunction with interferon alfa-2b.

For more Drug Warnings (Complete) data for RIBAVIRIN (23 total), please visit the HSDB record page.

Biological Half Life

Distribution: Intravenous: Approximately 0.2 hours. Elimination: inhalation: 9.5 hours. Intravenous and oral (single dose): 0.5 to 2 hours. In erythrocytes: 40 days. Terminal: Intravenous and oral: Single dose: 27 to 36 hours. Single oral dose tablet: 120 to 170 hours. Steady state: Approximately 151 hours. Mean :multiple oral dosing, capsule: 298 hours.

Based on limited data, the half-life of ribavirin in respiratory tract secretions following nasal and oral inhalation for 3 days reportedly is approximately 1.4-2.5 hr.

Following nasal and oral inhalation in a limited number of pediatric patients, the plasma half-life of ribavirin averaged about 9.5 (range: 6.5-11) hr. Following oral administration of a single dose of the drug in a limited number of healthy adults, plasma ribavirin concentrations declined in a multiphasic manner, with half-lives averaging 24 hr 10-80 hr after the dose and 48 hr or longer in the terminal phase.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Method: NIOSH 5027, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: ribavirin; Matrix: air; Detection Limit: 0.7 ug/sample.

Analyte: ribavirin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: ribavirin; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards

For more Analytic Laboratory Methods (Complete) data for RIBAVIRIN (8 total), please visit the HSDB record page.

Storage Conditions

Interactions

Ribavirin may antagonize the in vitro antiviral activity of stavudine and zidovudine against HIV; concomitant use of ribavirin with either of these drugs should be avoided.

Coadministration /of didanosine/ with oral ribavirin is not recommended; cases of fatal hepatic failure, peripheral neuropathy, pancreatitis, and symptomatic hyperlactatemia/lactic acidosis have been reported in clinical trials.

Results of in vitro tests in various cell cultures and peripheral blood lymphocytes indicate that ribavirin may potentiate the antiretroviral activity of didanosine against human immunodeficiency virus (HIV; formerly HTLV-III/LAV) and Moloney murine sarcoma virus. Conversely, results of in vitro tests indicate that ribavirin antagonizes the antiviral activity of zidovudine and zalcitabine against HIV. Ribavirin appears to potentiate the antiretroviral effects of didanosine by promoting formation of didanosine-S'-triphosphate, the metabolically active metabolite of didanosine with antiviral activity. The mechanism by which ribavirin antagonizes the antiretroviral effects of zidovudine or zalcitabine has not been elucidated to date but it has been suggested that ribavirin may interfere with phosphorylation steps that convert the drugs to their active triphosphate metabolites, deoxythymidine triphosphate or dideoxycytidine-S'-triphosphate, respectively.

Stability Shelf Life

Dates

2: Loustaud-Ratti V, Debette-Gratien M, Jacques J, Alain S, Marquet P, Sautereau D, Rousseau A, Carrier P. Ribavirin: Past, present and future. World J Hepatol. 2016 Jan 18;8(2):123-30. doi: 10.4254/wjh.v8.i2.123. Review. PubMed PMID: 26807208; PubMed Central PMCID: PMC4716528.

3: Hézode C, Bronowicki JP. Ideal oral combinations to eradicate HCV: The role of ribavirin. J Hepatol. 2016 Jan;64(1):215-25. doi: 10.1016/j.jhep.2015.09.009. Epub 2015 Sep 26. Review. PubMed PMID: 26409316.

4: Pol S, Corouge M, Vallet-Pichard A. Daclatasvir-sofosbuvir combination therapy with or without ribavirin for hepatitis C virus infection: from the clinical trials to real life. Hepat Med. 2016 Mar 4;8:21-6. doi: 10.2147/HMER.S62014. eCollection 2016. Review. PubMed PMID: 27019602; PubMed Central PMCID: PMC4786064.

5: Nakatsuka K, Atsukawa M, Shimizu M, Takahashi H, Kawamoto C. Ribavirin contributes to eradicate hepatitis C virus through polarization of T helper 1/2 cell balance into T helper 1 dominance. World J Hepatol. 2015 Nov 8;7(25):2590-6. doi: 10.4254/wjh.v7.i25.2590. Review. PubMed PMID: 26557951; PubMed Central PMCID: PMC4635144.

6: Gross AE, Bryson ML. Oral Ribavirin for the Treatment of Noninfluenza Respiratory Viral Infections: A Systematic Review. Ann Pharmacother. 2015 Oct;49(10):1125-35. doi: 10.1177/1060028015597449. Epub 2015 Jul 30. Review. PubMed PMID: 26228937.

7: Yin S, Fu J, Wu S, Huang Y, Yang Y. [Diabetic retinopathy induced by PEG-IFN-alpha2a plus ribavirin in chronic hepatitis C: a literature review]. Zhonghua Gan Zang Bing Za Zhi. 2015 Aug;23(8):636-7. Review. Chinese. PubMed PMID: 26550653.

8: Devaki P, Jencks D, Yee BE, Nguyen MH. Sustained virologic response to standard interferon or pegylated interferon and ribavirin in patients with hepatitis C virus genotype 5: systematic review and meta-analysis of ten studies and 423 patients. Hepatol Int. 2015 Jul;9(3):431-7. doi: 10.1007/s12072-015-9635-z. Epub 2015 May 28. Review. PubMed PMID: 26016464.

9: Guo H, Sun S, Yang Z, Tang X, Wang Y. Strategies for ribavirin prodrugs and delivery systems for reducing the side-effect hemolysis and enhancing their therapeutic effect. J Control Release. 2015 Jul 10;209:27-36. doi: 10.1016/j.jconrel.2015.04.016. Epub 2015 Apr 14. Review. PubMed PMID: 25883028.

10: Smith MA, Chan J, Mohammad RA. Ledipasvir-sofosbuvir: interferon-/ribavirin-free regimen for chronic hepatitis C virus infection. Ann Pharmacother. 2015 Mar;49(3):343-50. doi: 10.1177/1060028014563952. Epub 2014 Dec 16. Review. PubMed PMID: 25515863.

11: Waheed Y. Effect of interferon plus ribavirin therapy on hepatitis C virus genotype 3 patients from Pakistan: Treatment response, side effects and future prospective. Asian Pac J Trop Med. 2015 Feb;8(2):85-9. doi: 10.1016/S1995-7645(14)60193-0. Review. PubMed PMID: 25902019.

12: Refaat B, El-Shemi AG, Ashshi A, Azhar E. Vitamin D and chronic hepatitis C: effects on success rate and prevention of side effects associated with pegylated interferon-α and ribavirin. Int J Clin Exp Med. 2015 Jul 15;8(7):10284-303. eCollection 2015. Review. PubMed PMID: 26379820; PubMed Central PMCID: PMC4565203.

13: Iferkhass S, Elasri F, Chatioui S, Khoyaali A, Bargach T, Reda K, Oubaaz A. [Bilateral non-arteritic ischemic optic neuropathy during treatment of viral hepatitis C with pegylated interferon and Ribavirin]. J Fr Ophtalmol. 2015 Jan;38(1):34-40. doi: 10.1016/j.jfo.2014.06.008. Epub 2014 Dec 18. Review. French. PubMed PMID: 25533994.

14: Soota K, Maliakkal B. Ribavirin induced hemolysis: a novel mechanism of action against chronic hepatitis C virus infection. World J Gastroenterol. 2014 Nov 21;20(43):16184-90. doi: 10.3748/wjg.v20.i43.16184. Review. PubMed PMID: 25473172; PubMed Central PMCID: PMC4239506.

15: Hartwell D, Cooper K, Frampton GK, Baxter L, Loveman E. The clinical effectiveness and cost-effectiveness of peginterferon alfa and ribavirin for the treatment of chronic hepatitis C in children and young people: a systematic review and economic evaluation. Health Technol Assess. 2014 Oct;18(65):i-xxii, 1-202. doi: 10.3310/hta18650. Review. PubMed PMID: 25350588; PubMed Central PMCID: PMC4781090.

16: Beaucourt S, Vignuzzi M. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. Curr Opin Virol. 2014 Oct;8:10-5. doi: 10.1016/j.coviro.2014.04.011. Epub 2014 May 19. Review. PubMed PMID: 24846716.

17: Yang Z, Zhuang L, Yang L, Liu C, Lu Y, Xu Q, Chen X, Chen L. Efficacy and safety of peginterferon plus ribavirin for patients aged ≥ 65 years with chronic hepatitis C: a systematic review and meta-analysis. Clin Res Hepatol Gastroenterol. 2014 Sep;38(4):440-50. doi: 10.1016/j.clinre.2013.08.013. Epub 2013 Oct 28. Review. PubMed PMID: 24176812.

18: Li LF, Shi KQ, Lin YQ, Wang LR, He JP, Braddock M, Chen YP, Zheng MH. Factors associated with efficacy of pegylated interferon-α plus ribavirin for chronic hepatitis C after renal transplantation. Gene. 2014 Jul 10;544(2):101-6. doi: 10.1016/j.gene.2014.04.072. Epub 2014 May 1. Review. PubMed PMID: 24793583.

19: Lens S, Alfaro I. [Future prospects for hepatitis C treatment: without interferon and ribavirin?]. Gastroenterol Hepatol. 2014 May;37(5):311-21. doi: 10.1016/j.gastrohep.2014.01.002. Epub 2014 Mar 27. Review. Spanish. PubMed PMID: 24679376.

20: Koh C, Liang TJ. What is the future of ribavirin therapy for hepatitis C? Antiviral Res. 2014 Apr;104:34-9. doi: 10.1016/j.antiviral.2014.01.005. Epub 2014 Jan 25. Review. PubMed PMID: 24468277.